Absolute Configuration and Enantiomeric Identity: (S)-β-(2-Furyl)-β-alanine Methyl Ester HCl vs. (R)-Enantiomer
The absolute configuration of the target compound's core scaffold was established by Kuwata et al. (1979). Resolution of N-benzyloxycarbonyl-DL-β-(2-furyl)-β-alanine with quinine yielded the (+)-enantiomer, which was assigned to the L-series (S-configuration) based on pH-dependent ORD curve changes and the sign of Cotton effects of the N-ethylthiocarbonothioyl DCHA salt derivatives [1]. This stereochemical assignment was corroborated by oxidative degradation to aspartic acid of the D-series [1]. The commercial (S)-enantiomer hydrochloride is supplied at 95–97% purity with defined stereochemistry , whereas the (R)-enantiomer (CAS 2832886-75-4) is a distinct chemical entity with opposite optical rotation and potentially divergent biological activity. The enantiomeric pairs derived from the furan-2-yl β-amino acid scaffold are not interchangeable; the Demir et al. (2003) enantioselective synthesis demonstrates that chirality is fully controlled by choice of oxime geometrical isomer, yielding each enantiomer separately with high selectivity [2].
| Evidence Dimension | Absolute configuration and chiroptical identity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 2703745-98-4): L-series assignment confirmed by ORD and Cotton effect; commercial purity 95–97% |
| Comparator Or Baseline | (R)-enantiomer (CAS 2832886-75-4): opposite absolute configuration; distinct ORD sign; same molecular formula C₈H₁₂ClNO₃, MW 205.64 |
| Quantified Difference | Opposite enantiomeric configuration; ORD sign reversal; absolute configuration established by Kuwata et al. (1979) for the parent acid scaffold [1] |
| Conditions | ORD measured as a function of pH for β-(2-furyl)-β-alanine; chiral resolution via quinine salt formation; enantioselective synthesis via oxazaborolidine-catalyzed reduction (Demir et al., 2003) [1][2] |
Why This Matters
Procurement of the incorrect enantiomer can lead to null or inverted biological activity in chiral environments such as enzyme active sites and receptor binding pockets.
- [1] Kuwata, S. et al. Bulletin of the Chemical Society of Japan, 1979, 52, 3326–3328. View Source
- [2] Demir, A. S. et al. Novel Enantioselective Synthesis of Both Enantiomers of Furan-2-yl Amines and Amino Acids. Helvetica Chimica Acta, 2003, 86, 91–105. View Source
